Mesuol
Overview
Description
Microbiology of Mesu
The traditional fermented bamboo shoot product known as mesu is a staple in the Darjeeling hills and Sikkim of India. It is commonly used as a pickle and as the base of curry. The fermentation process of mesu involves various strains of lactic acid bacteria, with a total of 327 strains being isolated from 30 samples. These strains include Lactobacillus plantarum, L. brevis, and Pediococcus pentosaceus, which are present in all samples of raw bamboo shoots. L. plantarum is the dominant species in mesu, followed by L. brevis, while P. pentosaceus is less frequently isolated. The fermentation process is initiated by P. pentosaceus, succeeded by L. brevis, and finally dominated by L. plantarum. This process results in an increase in titratable acidity and a decrease in pH, indicating successful fermentation .
Biodiesel Synthesis from Mesua Ferrea Oil
Mesua ferrea Linn (MFL) seeds serve as a source for both biodiesel production and the synthesis of an environmentally benign heterogeneous carbonaceous catalyst. The study focuses on optimizing the biodiesel synthesis process by considering parameters such as reaction time, temperature, catalyst loading, and methanol to oil ratio. Temperature is identified as the most significant parameter affecting free fatty acid (FFA) conversion. The optimal conditions for maximum FFA conversion are determined, and the physico-chemical properties of the produced Mesua ferrea oil methyl ester (MFOME) are found to be within the limits set by ASTM standards, making it a compatible alternative to conventional diesel .
Synthesis and Characterization of Methacrylated Eugenol
Methacrylated eugenol (ME) is synthesized from eugenol and methacrylic anhydride through the Steglich esterification reaction. ME is used as a reactive diluent to copolymerize with a commercial maleinated acrylated epoxidized soybean oil (MAESO) resin, forming renewable MAESO-ME thermosets. The study examines the volatility, viscosity, curing behavior, curing kinetics, thermo-mechanical properties, and thermal stabilities of the MAESO-ME thermosets with varying proportions of ME. The results indicate that ME has low volatility, high bio-based carbon content, and low viscosity, which decreases the viscosity of the MAESO resin system .
Antioxidant and Immunomodulatory Activity of Mesuol
Mesuol, isolated from Mesua ferrea L. seed oil, is traditionally used for its antiseptic, anti-inflammatory, antiasthmatic, and antiallergic properties. It is also an ingredient in ayurvedic formulations aimed at improving immunity. The study evaluates the immunomodulatory activity of mesuol in experimental animals. Mesuol shows a significant increase in antibody titer values in a humoral immune response model and restores the hematological profile in a myelosuppression model. Additionally, mesuol enhances neutrophil adhesion and phagocytosis, indicating its potential as an immunomodulatory agent .
Opportunities for New and Cleaner Synthesis via Mechanochemistry
Mechanochemistry, which involves grinding solid reactants together with minimal or no solvent, presents opportunities for more sustainable synthesis methods. This critical review covers the historical development, mechanistic aspects, limitations, and opportunities of mechanochemistry. It discusses recent advances in various fields, including industrial aspects, inorganic materials, organic synthesis, cocrystallisation, pharmaceuticals, metal complexes, supramolecular aspects, and characterization methods .
Synthesis and Thermal Properties of Liquid Crystalline Compounds
A series of novel thermotropic liquid crystalline compounds, serving as models for mesogenic diols, have been synthesized. These compounds are constructed from 1,4-disubstituted benzene rings linked through ester and azomethine units. The compounds are classified based on the number of phenyl rings in the core molecule. Their structures are established by FTIR and NMR spectroscopy, and their mesomorphic behavior is confirmed using polarizing optical microscopy and DSC. The compounds exhibit mesomorphic properties, with lower members being nematogenic and higher members showing both nematic and smectic character .
Direct Synthesis of Ordered Mesoporous Carbons
Ordered mesoporous carbon materials are of interest due to their applications in adsorbents, catalysts, gas storage, and electrode materials. The direct synthesis strategy from organic-organic self-assembly is more flexible than the traditional nanocasting strategy. This review discusses the fundamentals, recent advances, controllable preparation, modification, and potential applications of ordered mesoporous carbon materials. It also covers the preparation process, including synthetic pathways, precursors, catalysts, and templates, as well as mesopore size and morphology control .
Controlled Synthesis of Mesoporous NbMSU-X
Mesoporous NbMSU-X has been prepared using tetraethyl orthosilicate, ammonium tris(oxalate) complex of niobium(V), and fatty alcohol polyoxyethylenepolyoxypropylene ether. The synthesis conditions, such as the pH value of the synthesis gel, influence the porous structure of the niobosilicate. NbMSU materials exhibit a worm-like mesostructure similar to MSU-1 and are characterized by XRD, TEM, N2 adsorption-desorption, FTIR, and DRUV-Vis techniques .
Meso-Disubstituted Anthracenes with Fluorine-Containing Groups
The synthesis, photophysical properties, and photostability of 9,10-disubstituted anthracenes with fluorine-containing groups (FCG) are explored. Meso-substitution with FCG significantly enhances emission efficiency and photostability. The study observes a correlation between emission efficiency and the magnitude of pi conjugation length in the excited single state. The C6F5 group at the meso positions shows excellent photostability and emission efficiency .
Scientific Research Applications
Immunomodulatory Activity
Mesuol, derived from Mesua ferrea L. (Nagkesar), exhibits significant immunomodulatory activity. This was evidenced in experimental animal studies, where Mesuol induced a dose-dependent increase in antibody titer values and restored hematological profiles in immunosuppressed models. It also demonstrated enhanced neutrophil adhesion and phagocytosis, indicating its potential in immune system modulation (Chahar, Kumar, Lokesh, & Manohara, 2012).
Antiviral Properties
Mesuol has been identified as a potential anti-HIV agent. In a study on Jurkat T cells, Mesuol and its structural variant isomesuol, showed an ability to suppress HIV-1 replication. This action is attributed to the targeting of the NF-kappaB pathway, which is crucial in HIV-1-LTR transcriptional activity. This highlights Mesuol's relevance in HIV/AIDS treatment research (Márquez et al., 2005).
Antibacterial Efficacy
The methanol extract of Mesua ferrea Linn. flowers, which contains Mesuol, showed strong antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. The extract demonstrated significant protective effects in animal models challenged with virulent bacterial strains, suggesting Mesuol's potential in antibacterial applications (Mazumder et al., 2004).
properties
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-13(2)10-11-16-22(27)20(21(26)14(3)4)23(28)19-17(12-18(25)29-24(16)19)15-8-6-5-7-9-15/h5-10,12,14,27-28H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUNXYBEJCJQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168760 | |
Record name | Mesuol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesuol | |
CAS RN |
16981-20-7 | |
Record name | Mesuol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016981207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesuol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesuol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.